molecular formula C26H31ClO2 B2940770 (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one CAS No. 1095785-72-0

(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one

Cat. No.: B2940770
CAS No.: 1095785-72-0
M. Wt: 410.98
InChI Key: CNJPGFFQFAETRQ-GHRIWEEISA-N
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Description

(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one is a complex organic compound characterized by its unique tetracyclic structure

Scientific Research Applications

Chemistry

In chemistry, (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties

Industry

In the industrial sector, (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one may be used in the production of specialty chemicals or materials. Its unique properties can be leveraged to develop new products with enhanced performance characteristics.

Mechanism of Action

Target of Action

The primary targets of this compound are the Oxysterols receptor LXR-alpha , Oxysterol-binding protein 2 , and Nuclear receptor ROR-gamma . These receptors play crucial roles in lipid metabolism, inflammation, and immunity.

Mode of Action

The compound interacts with its targets through ligand-dependent recruitment. It binds to these receptors and induces conformational changes that allow the recruitment of coactivators, such as the steroid receptor coactivator 1 (SRC1) . This interaction leads to the activation or repression of target genes.

Biochemical Pathways

The activation of these receptors influences several biochemical pathways. For instance, the activation of LXR-alpha regulates the expression of genes involved in cholesterol, fatty acid, and glucose metabolism. Similarly, the activation of ROR-gamma influences the expression of genes involved in immune responses .

Result of Action

The activation or repression of target genes by this compound can lead to various molecular and cellular effects. For example, it can influence lipid metabolism, modulate immune responses, and potentially impact the progression of diseases related to these processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the binding affinity of the compound to its targets can vary depending on the pH and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the chlorophenyl and hydroxyl groups. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to modify the chlorophenyl group or other functional groups.

    Substitution: Halogenation or other substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while halogenation can introduce additional halogen atoms to the compound.

Comparison with Similar Compounds

Similar Compounds

  • (13E)-13-[(2-bromophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one : Similar structure with a bromophenyl group instead of a chlorophenyl group.
  • (13E)-13-[(2-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one : Similar structure with a fluorophenyl group instead of a chlorophenyl group.

Uniqueness

The uniqueness of (13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-7-en-14-one lies in its specific combination of functional groups and tetracyclic structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(16E)-16-[(2-chlorophenyl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31ClO2/c1-25-11-9-19(28)15-18(25)7-8-20-21(25)10-12-26(2)22(20)14-17(24(26)29)13-16-5-3-4-6-23(16)27/h3-7,13,19-22,28H,8-12,14-15H2,1-2H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNJPGFFQFAETRQ-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=CC=C5Cl)C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5Cl)/C4=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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